molecular formula C22H22N4O4S2 B2463992 5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-30-6

5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2463992
M. Wt: 470.56
InChI Key: SCMCFANBIXAGNZ-UHFFFAOYSA-N
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Description

The compound “5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule. It contains several functional groups, including a morpholino group, a thiophene ring, a thiazolo[4,5-d]pyridazin-4(5H)-one group, and a 3,5-dimethoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The morpholino group, for example, would introduce a degree of polarity to the molecule, while the thiophene and thiazolo[4,5-d]pyridazin-4(5H)-one rings would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. For instance, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino group and the aromatic rings could impact the compound’s solubility, while the 3,5-dimethoxybenzyl group could influence its reactivity .

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a series of novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones, which have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds, characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, show promise in the field of pain management and inflammation treatment (Demchenko et al., 2015).

Antimicrobial Applications

A study on the synthesis of novel isoxazolo[4,5-d]pyridazines and related thiazolo[4,5-d]pyridazines, including this compound, reveals their potential as antimicrobial agents. The compounds displayed a broad spectrum of antibacterial activity, with a greater inhibitory effect on Gram-positive strains compared to Gram-negative ones. They also showed appreciable growth inhibitory activity against Candida albicans fungus (Faidallah et al., 2013).

Anticancer and Antiproliferative Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, have significant biological activities. Some derivatives have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens. One derivative, in particular, exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Analgesic Effects

The analgesic activity of [1,3]thiazolo[4,5-d]pyridazine-4(5h)-ones, related to this compound, was investigated in vivo. Electron donor substituents in these compounds have been found to enhance their analgesic effect, making them candidates for pain relief medication development (Demchenko et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-28-15-10-14(11-16(12-15)29-2)13-26-21(27)19-20(18(24-26)17-4-3-9-31-17)32-22(23-19)25-5-7-30-8-6-25/h3-4,9-12H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMCFANBIXAGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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